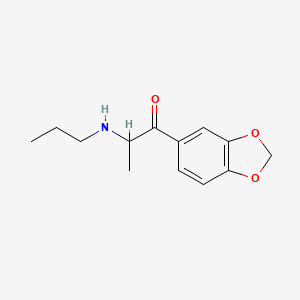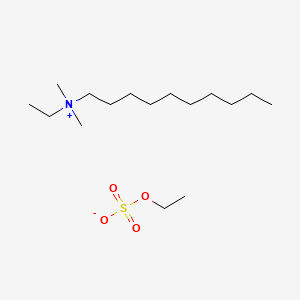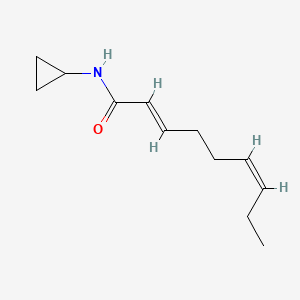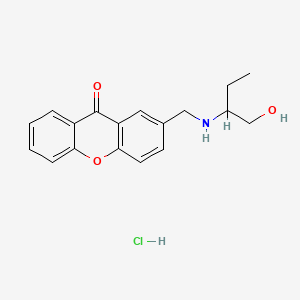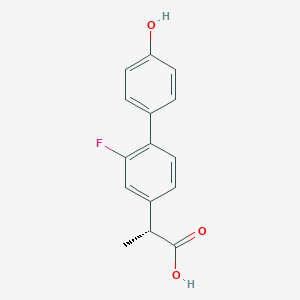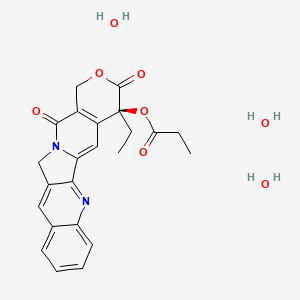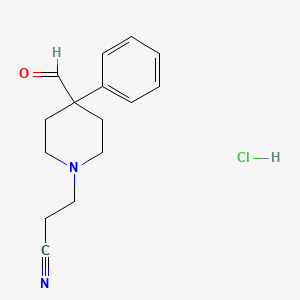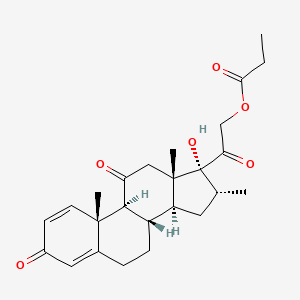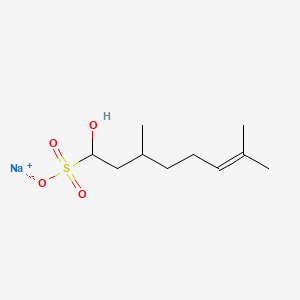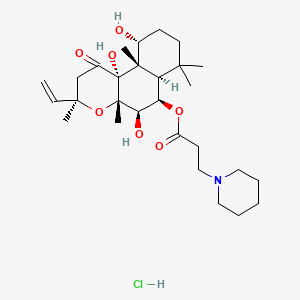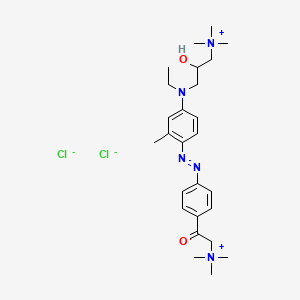
Iejimalide D free acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iejimalide D free acid is a highly cytotoxic marine natural product belonging to the polyene macrolide family. It is known for its remarkable actin-depolymerizing capacity, which makes it a significant compound in chemical biology and medicinal chemistry .
Preparation Methods
The total synthesis of Iejimalide D free acid involves a concise and convergent approach. The synthesis relies on an effective ring-closing metathesis (RCM) reaction of a cyclization precursor containing multiple double bonds. Due to the exceptional sensitivity of this polyunsaturated intermediate and its immediate precursors toward acid, base, and even gentle warming, the assembly process requires careful optimization of all individual transformations. Mild protocols for Stille and Suzuki reactions of elaborate coupling partners have been developed for this purpose .
Chemical Reactions Analysis
Iejimalide D free acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of appropriate nucleophiles and electrophiles.
Common reagents and conditions used in these reactions include palladium-mediated alkylation, diethyl zinc, and Grubbs II catalyst for ring-closing metathesis . Major products formed from these reactions include various derivatives of this compound with modified functional groups.
Scientific Research Applications
Iejimalide D free acid has several scientific research applications:
Chemistry: It serves as a probe molecule for studying chemical reactions and mechanisms.
Biology: The compound is used to study the actin cytoskeleton due to its actin-depolymerizing capacity.
Medicine: this compound is a promising lead structure for the development of novel anticancer agents.
Industry: The compound’s unique properties make it valuable for industrial applications, particularly in the development of new pharmaceuticals
Mechanism of Action
Iejimalide D free acid exerts its effects by targeting the actin cytoskeleton. It binds to actin filaments and induces their depolymerization, disrupting the microfilament network within cells. This mechanism is similar to that of latrunculins, which are standard compounds used in the field of actin research .
Comparison with Similar Compounds
Iejimalide D free acid is part of a family of compounds that includes Iejimalide A, B, and C. These compounds share similar structures and biological activities but differ in their polar head groups linked to the macrolide’s N-terminus. The unique structural modifications of this compound make it a valuable probe molecule and a promising lead structure for anticancer drug development .
Properties
CAS No. |
780005-85-8 |
|---|---|
Molecular Formula |
C41H60N2O10S |
Molecular Weight |
773.0 g/mol |
IUPAC Name |
[(2S)-3-[[(2E,4E)-5-[(2S,3S,4E,6E,8S,11Z,13E,16S,17E,19E,21R,22E)-8,16-dimethoxy-3,12,18,21,23-pentamethyl-24-oxo-1-oxacyclotetracosa-4,6,11,13,17,19,22-heptaen-2-yl]-2-methylhexa-2,4-dienyl]amino]-2-formamido-3-oxopropyl] hydrogen sulfate |
InChI |
InChI=1S/C41H60N2O10S/c1-29-14-12-18-36(50-8)17-11-10-16-33(5)39(34(6)23-22-32(4)26-42-40(45)38(43-28-44)27-52-54(47,48)49)53-41(46)35(7)24-30(2)20-21-31(3)25-37(51-9)19-13-15-29/h10-11,13-17,20-25,28,30,33,36-39H,12,18-19,26-27H2,1-9H3,(H,42,45)(H,43,44)(H,47,48,49)/b15-13+,16-10+,17-11+,21-20+,29-14-,31-25+,32-22+,34-23+,35-24+/t30-,33+,36-,37+,38+,39+/m1/s1 |
InChI Key |
JDMSJZXIYXZTTL-CLRFZDQZSA-N |
Isomeric SMILES |
C[C@@H]\1/C=C/C(=C/[C@H](C/C=C/C(=C\CC[C@@H](/C=C/C=C/[C@@H]([C@H](OC(=O)/C(=C1)/C)/C(=C/C=C(\C)/CNC(=O)[C@H](COS(=O)(=O)O)NC=O)/C)C)OC)/C)OC)/C |
Canonical SMILES |
CC1C=CC(=CC(CC=CC(=CCCC(C=CC=CC(C(OC(=O)C(=C1)C)C(=CC=C(C)CNC(=O)C(COS(=O)(=O)O)NC=O)C)C)OC)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


